{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid
Description
{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid is a fluorinated arylboronic acid derivative characterized by a 2,6-difluorophenyl core substituted with a 4-ethoxyphenethyl group. This structure combines electron-withdrawing fluorine atoms and an electron-donating ethoxy group, influencing its Lewis acidity, stability, and reactivity. The ethoxy group enhances solubility in organic solvents compared to fully fluorinated analogs, while the fluorine substituents modulate boronic acid pKa and protodeborylation resistance .
Properties
CAS No. |
138525-75-4 |
|---|---|
Molecular Formula |
C16H17BF2O3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
[4-[2-(4-ethoxyphenyl)ethyl]-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C16H17BF2O3/c1-2-22-13-7-5-11(6-8-13)3-4-12-9-14(18)16(17(20)21)15(19)10-12/h5-10,20-21H,2-4H2,1H3 |
InChI Key |
KWSKPCVSQYYICT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)CCC2=CC=C(C=C2)OCC)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Difluorophenyl Core
The difluorophenyl core can be synthesized through various methods, including direct fluorination of phenyl rings or using fluorinated starting materials. For example, 2,6-difluorophenylboronic acid (CAS No. 162101-25-9) is a known compound used in cross-coupling reactions.
Introduction of the Ethoxyphenyl Group
The introduction of an ethoxyphenyl group typically involves nucleophilic substitution or cross-coupling reactions. For instance, compounds like 4-ethoxy-2,3-difluorophenylboronic acid are synthesized using palladium-catalyzed reactions.
Incorporation of the Boronic Acid Functionality
Boronic acid functionalities are often introduced via boration reactions, where a Grignard reagent reacts with a borate ester. This method is efficient for preparing various boronic acids, as seen in the synthesis of 4-ethoxy-2,3-difluorophenol and its boronic acid derivative.
Data Table: Related Compounds and Synthesis Conditions
Chemical Reactions Analysis
Types of Reactions: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxylated derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its role in the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
pKa and Lewis Acidity
The acidity of boronic acids is critical for their catalytic and binding properties. Key comparisons include:
*Predicted pKa based on substituent effects: Ethoxy’s electron-donating nature raises pKa compared to BAC-20, while fluorine lowers it.
Substituent Effects on Reactivity and Stability
- Fluorine Substitution : Fluorine atoms decrease pKa (increase acidity) but accelerate protodeborylation at higher pH. For example, BAC-20 degrades at pH >6.8, limiting its utility in neutral/basic conditions .
- Ethoxy Substitution : The ethoxy group in (4-Ethoxy-2,6-difluorophenyl)boronic acid donates electrons, reducing acidity (higher pKa) and improving stability against protodeborylation compared to BAC-20 .
- Bulkier Substituents: Compounds like (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-63-3) exhibit steric hindrance, slowing hydrolysis but complicating synthesis .
Structural Analogs and Similarity
- High Similarity : (4-Ethoxy-2,6-difluorophenyl)boronic acid (CAS 1310403-94-1, 94% similarity) shares core features with the target compound but lacks the phenethyl chain .
- Moderate Similarity : (2-Fluoro-4-propoxyphenyl)boronic acid (CAS 1107603-51-9, 92% similarity) and (2-Fluoro-6-isopropoxyphenyl)boronic acid (CAS 870777-17-6, 92% similarity) highlight alkoxy positional effects on reactivity .
Key Research Findings
- Protodeborylation Resistance : Ethoxy-substituted analogs resist degradation better than fully fluorinated derivatives like BAC-15, making them suitable for prolonged reactions in mildly acidic conditions .
- Synthetic Utility : The ethoxy group’s electron-donating nature enables selective functionalization in Suzuki-Miyaura couplings, though fluorine’s electron withdrawal may necessitate optimized conditions .
- NMR Characterization : ¹¹B NMR shifts for 2,6-difluorophenyl boronic acid vary with pH (e.g., δ = 28.9 ppm at pH 5.0 vs. 24.1 ppm at pH 8.0), a trend expected to extend to ethoxy analogs .
Data Tables
Table 1: Comparative pKa and Stability
| Compound | pKa | Stability (pH Range) | Key Substituents |
|---|---|---|---|
| 2,6-Difluorophenyl boronic acid | 7.2 | <6.8 | 2,6-F₂ |
| Pentafluorophenyl boronic acid | 3.5 | Unstable in buffer | C₆F₅ |
| (4-Ethoxy-2,6-difluorophenyl)boronic acid | ~7.5* | <7.5 | 4-OEt, 2,6-F₂ |
Table 2: Structural Analogs and Properties
| CAS No. | Compound Name | Molecular Formula | Similarity to Target |
|---|---|---|---|
| 1310403-94-1 | (4-Ethoxy-2,6-difluorophenyl)boronic acid | C₈H₉BF₂O₃ | 94% |
| 1107603-51-9 | (2-Fluoro-4-propoxyphenyl)boronic acid | C₉H₁₁BFO₃ | 92% |
| 1072951-63-3 | (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid | C₁₉H₂₅BO₃ | 89% |
Biological Activity
{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has gained attention due to its structural features, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The compound has the following chemical formula: CHBFO. Its structure consists of a difluorophenyl group connected to an ethoxyphenyl group via an ethyl linker, which is characteristic of many biologically active compounds. The presence of the boronic acid moiety is crucial for its reactivity and interaction with biomolecules.
Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism often involves reversible covalent bonding with diols, which can modify enzyme activity or affect signaling pathways. For this compound, specific interactions with proteases and kinases have been hypothesized but require further empirical validation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models.
- Case Study : In a study involving human breast adenocarcinoma (MCF7) cells, derivatives exhibited significant cytotoxicity with IC values ranging from 1 µM to 5 µM . The compound's ability to induce apoptosis in cancer cells suggests a potential therapeutic application.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in cancer progression.
- Enzyme Targeting : Boronic acids are often designed to inhibit proteasome activity or specific kinases. Preliminary data suggest that this compound may inhibit certain kinases involved in cell proliferation pathways, although detailed kinetic studies are necessary for confirmation.
Research Findings
Q & A
Q. What is the molecular structure of {4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid, and how do its substituents influence reactivity?
The compound consists of a 2,6-difluorophenyl core attached to a boronic acid group (-B(OH)₂) and a 4-ethoxyphenethyl substituent. The ortho-fluorine atoms enhance the electrophilicity of the boron center through electron-withdrawing effects, increasing its reactivity in cross-coupling reactions. The ethoxy group on the distal phenyl ring modulates solubility and steric interactions. Structural analogs (e.g., 2,4-difluorophenyl boronic acid) exhibit planar geometries stabilized by O–H···F hydrogen bonds and π-π interactions, which influence dimerization and catalytic activity .
Q. What experimental methodology is used to determine the pKa of this boronic acid?
The pKa is typically measured via ¹¹B NMR titration in aqueous buffer systems. For 2,6-difluorophenyl boronic acid analogs, this method revealed a pKa of ~7.2. However, protodeborylation (boron-OH bond cleavage) at pH >6.8 complicates measurements, as it reduces boronic acid concentration and introduces boric acid signals. To mitigate this, rapid data acquisition or alternative solvents (e.g., DMSO) are recommended. A linear correlation between ¹H NMR chemical shifts (B–OH protons) and known pKa values (R² = 0.98) can also extrapolate pKa for unstable derivatives .
Q. What are common synthetic routes for preparing aryl boronic acids like this compound?
General procedures involve Miyaura borylation , where an aryl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For fluorinated analogs, careful control of reaction temperature (often 80–100°C) and base (e.g., KOAc) is critical to minimize deborylation. Post-synthesis purification via recrystallization (e.g., from water or ethanol) ensures high purity, as seen in 2,4-difluorophenyl boronic acid synthesis .
Q. How is this boronic acid utilized in Suzuki-Miyaura cross-coupling reactions?
The compound acts as an aryl donor , transferring its aryl group to palladium-activated aryl halides. Key parameters include:
- Solvent selection : Aqueous DMF or THF mixtures balance solubility and reactivity.
- Base optimization : Na₂CO₃ or CsF facilitates transmetallation.
- Catalyst choice : Pd(PPh₃)₄ or SPhos-Pd for sterically hindered substrates. Fluorine substituents improve coupling efficiency by stabilizing the boronate-Pd intermediate .
Advanced Research Questions
Q. How can protodeborylation be minimized during pH-dependent studies of this compound?
Strategies include:
- pH control : Maintain reaction pH <6.8 using phosphate or acetate buffers.
- Low-temperature experiments : Conduct NMR titrations at 4°C to slow decomposition.
- Non-aqueous media : Use DMSO or DMF to reduce water-mediated hydrolysis.
- Stabilizing additives : Introduce chelating agents (e.g., mannitol) to delay boronic acid degradation .
Q. What contradictions arise when comparing theoretical and experimental pKa values, and how are they resolved?
Discrepancies often stem from protodeborylation interfering with ¹¹B NMR measurements. To address this:
- Complementary techniques : Employ potentiometric titration in mixed solvents (e.g., DMSO:H₂O) to reduce water activity.
- Computational modeling : Use density functional theory (DFT) to calculate substituent effects on boron acidity, independent of decomposition.
- Kinetic studies : Monitor boronic acid depletion rates at varying pH to correct apparent pKa values .
Q. How do substituents (e.g., fluorine, ethoxy) affect the Lewis acidity and catalytic performance of this boronic acid?
- Fluorine atoms : Increase Lewis acidity by lowering the pKa (electron-withdrawing effect), enhancing electrophilicity in catalysis. For example, 2,6-difluorophenyl boronic acid (pKa ~7.2) is more acidic than non-fluorinated analogs (pKa ~8.5–9.0).
- Ethoxy group : Provides steric bulk, potentially slowing substrate access, but improves solubility in organic-aqueous mixtures. Comparative studies show fluorinated boronic acids outperform non-fluorinated ones in hydroxyl group activation .
Q. What analytical methods confirm the stability of this compound under varying storage conditions?
- ¹¹B NMR : Track boronic acid-to-boric acid ratio over time.
- HPLC-MS : Monitor degradation products (e.g., deborylated aryl species).
- Accelerated stability testing : Expose samples to elevated humidity (40°C/75% RH) and analyze weekly. Structural analogs show improved stability in anhydrous DMSO or under nitrogen atmospheres .
Q. How can researchers optimize reaction conditions to maximize yield in boron-mediated transformations?
Key considerations:
- Solvent polarity : Higher polarity (e.g., MeOH:H₂O) accelerates protodeborylation but may be necessary for substrate solubility.
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize side reactions.
- Substrate stoichiometry : Use 1.2–1.5 equivalents of boronic acid to compensate for decomposition. Data from analogous fluorinated boronic acids suggest yields >80% are achievable with rigorous pH control .
Methodological Notes
- Data Interpretation : When comparing ¹¹B NMR shifts, account for boric acid contamination by integrating peak areas (boronic acid δ ~30 ppm; boric acid δ ~19 ppm) .
- Contradiction Resolution : Conflicting pKa values from NMR and computational models require validation via kinetic isotope effect (KIE) studies or alternative acidity scales (e.g., Hammett parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
